4-Methoxyphenylacetone
Overview
Description
Synthesis Analysis
4-Methoxyphenylacetone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with ethyl oxalyl chloride in the presence of aluminum chloride, followed by reduction via the Wolff-Kishner-Huang reaction, achieving an overall yield of 55.4% (Zhu Jin-tao, 2011). Another method described the preparation of the target compound from p-methoxybenzaldehyde and methyl 2-chloropropionate through condensation, hydrolysis, treatment with sodium bisulfite, and distillation at reduced pressure, with yields over 80% (Han Jian, 2009).
Molecular Structure Analysis
The molecular structure of 4-Methoxyphenylacetone features a methoxy group and an acetone side-chain. Studies on regioisomeric methoxy methyl phenylacetones have elucidated the relative position of these functional groups, demonstrating unique infrared spectra that differentiate these compounds from similar structures (T. Awad et al., 2010).
Chemical Reactions and Properties
4-Methoxyphenylacetone undergoes various chemical reactions, demonstrating its versatility as a chemical intermediate. Its reactivity has been explored in the context of polymers with pharmacological activity, where derivatives of 4-methoxyphenylacetic acid have been synthesized and analyzed for their stereochemical configuration and potential as polymeric drug carriers (J. S. Román & A. Gallardo, 1992).
Physical Properties Analysis
While specific studies focusing on the comprehensive physical properties of 4-Methoxyphenylacetone were not highlighted, understanding its physical properties is essential for handling and application in various chemical synthesis processes. The properties such as boiling point, melting point, and solubility in organic solvents can be inferred from its chemical structure and similar compounds.
Chemical Properties Analysis
The chemical properties of 4-Methoxyphenylacetone, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for its application in organic synthesis. Its ability to undergo reactions like amination demonstrates its chemical versatility and utility in producing pharmacologically active compounds (Katsuhiko Nakamichi et al., 1990).
Scientific Research Applications
Asymmetric Amination
- Results and Outcomes : The asymmetric amination of 4-Methoxyphenylacetone has been shown to produce (S)-(+)-4-methoxyamphetamine with a high conversion yield .
Synthesis of Phenyl Ethylene Derivatives
- Results and Outcomes : The synthesized compounds showed promising results in preliminary biological screenings for anticancer and antifungal activities .
Musculotropic Antispasmodic Agents
- Results and Outcomes : Certain derivatives have been found to inhibit the peristaltic reflex, showing potential as musculotropic antispasmodic agents .
Organic Building Blocks
- Results and Outcomes : Its use as a building block allows for the creation of diverse organic compounds with potential applications in different fields .
Anticancer Research
- Results and Outcomes : Some derivatives have shown inhibitory effects on certain cancer cell lines, warranting further investigation .
Antifungal Research
- Results and Outcomes : Preliminary results indicate that some derivatives possess antifungal activity, which could lead to new antifungal agents .
Enantioselective Synthesis
- Results and Outcomes : The process can yield high-purity enantiomers, which are essential for creating drugs with fewer side effects .
Precursor for Agrochemicals
- Results and Outcomes : The resulting agrochemicals can exhibit improved efficacy and selectivity in controlling pests and weeds .
Material Science Research
- Results and Outcomes : The synthesized materials can be used in various applications, ranging from coatings to electronic devices .
Flavor and Fragrance Industry
- Results and Outcomes : The compounds produced can be used in perfumes, food products, and beverages to enhance their sensory attributes .
Neuropharmacology
- Results and Outcomes : Studies have shown that some derivatives can affect brain activity, which may lead to new treatments for neurological disorders .
Photocatalysis
Future Directions
Future research could focus on merging enzymatic and synthetic chemistry with computational synthesis planning . This approach could extend the space of retrosynthetic moves by thousands of uniquely enzymatic one-step transformations, discover routes to molecules for which synthetic or enzymatic searches find none, and design shorter routes for others .
properties
IUPAC Name |
1-(4-methoxyphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKNGZODAOLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059545 | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless oily liquid with an anise type odour | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
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Record name | 1-(p-Methoxyphenyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
145.00 °C. @ 25.00 mm Hg | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-(p-Methoxyphenyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
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Density |
1.067-1.073 | |
Record name | 1-(p-Methoxyphenyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
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Product Name |
4-Methoxyphenylacetone | |
CAS RN |
122-84-9 | |
Record name | 4-Methoxyphenylacetone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=122-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(p-Methoxyphenyl)-2-propanone | |
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Record name | Anisketone | |
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Record name | 2-Propanone, 1-(4-methoxyphenyl)- | |
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Record name | 1-(4-Methoxyphenyl)-2-propanone | |
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Record name | 4-methoxyphenylacetone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.163 | |
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Record name | 1-(P-METHOXYPHENYL)-2-PROPANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
46 °C | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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